![molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3](/img/no-structure.png)

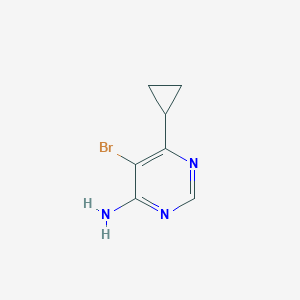

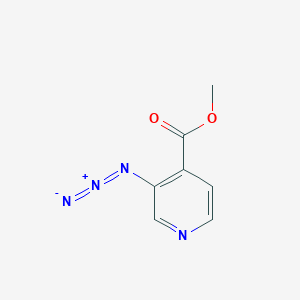

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

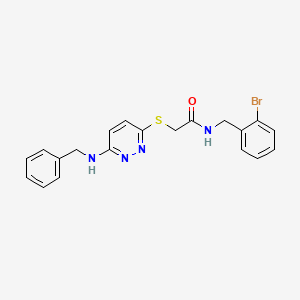

“3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C21H19ClN2O3. It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving similar benzofuran compounds have been studied . For instance, benzofuran compounds can be synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .Aplicaciones Científicas De Investigación

Synthesis of New Heterocyclic Compounds

This compound can be used in the synthesis of new heterocyclic compounds . For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one .

Pharmacological Applications

The compound can interact with glutamate receptors and AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid)-type receptors in a noncompetitive manner . These interactions are of great interest due to their pharmacological effects against acute and chronic neurodegenerative diseases such as ischemia and epilepsy .

Anticonvulsant Activity

Pharmacological studies have revealed that tricyclic 11H-[1,2,4]triazolo[4,3-c][2,3]benzodiazepines possess anticonvulsant activity, which is comparable to that of their bicyclic precursors . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.

Synthesis of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Fungicide Applications

In agriculture, the compound could potentially be used as a fungicide . It can kill fungi attached to the surface of seeds and within crops. It can also kill fungi on the surface of stems and leaves and within crops .

Mecanismo De Acción

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride, followed by cyclization with 2-aminobenzofuran and subsequent oxidation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-butyl-4-chlorophthalic anhydride", "2-aminobenzofuran", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride in the presence of a suitable solvent and a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate with 2-aminobenzofuran in the presence of a suitable base to form the desired product", "Step 3: Oxidation of the product using an oxidizing agent to form the final product" ] } | |

Número CAS |

892426-74-3 |

Nombre del producto |

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

Fórmula molecular |

C21H19ClN2O3 |

Peso molecular |

382.84 |

Nombre IUPAC |

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |

Clave InChI |

AOZGOOCORLOQEH-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

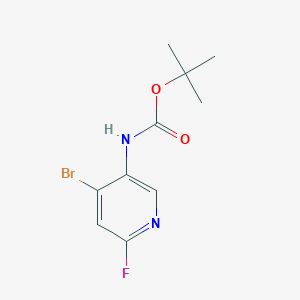

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

![2-Benzyl-7-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2716492.png)

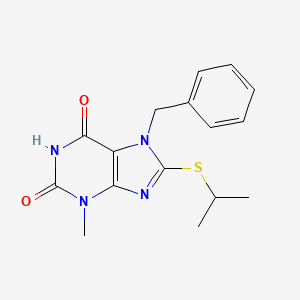

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)